Technical Guide: Molecular Structure, Stereochemistry, and Synthesis of 3-Benzyloctahydropyrrolo[1,2-a]pyrazine
Technical Guide: Molecular Structure, Stereochemistry, and Synthesis of 3-Benzyloctahydropyrrolo[1,2-a]pyrazine
Executive Summary
This technical guide provides a comprehensive analysis of 3-benzyloctahydropyrrolo[1,2-a]pyrazine , a privileged bicyclic scaffold extensively utilized in medicinal chemistry as a peptidomimetic core. This document details the structural architecture, stereochemical complexities, and validated synthetic protocols for this molecule. It is designed for researchers requiring high-fidelity data on the thermodynamic stability, conformational analysis, and scalable synthesis of this pharmacophore, which serves as a critical template for GPCR ligands, kinase inhibitors, and neuroactive agents.
Structural Architecture and Stereochemical Complexity
The core scaffold, octahydropyrrolo[1,2-a]pyrazine (also known as perhydropyrrolo[1,2-a]pyrazine), is a bicyclic system formed by the fusion of a five-membered pyrrolidine ring and a six-membered piperazine ring. The inclusion of a benzyl group at the C3 position introduces significant stereochemical constraints essential for target binding.
Numbering and Chiral Centers
The IUPAC numbering system assigns the bridgehead nitrogen as position 4 and the bridgehead carbon as 8a. The benzyl substituent is located at position 3.
-
Chiral Center 1 (C8a): Derived from the
-carbon of the proline precursor. In the standard L-Proline lineage, this center retains the -configuration. -
Chiral Center 2 (C3): Derived from the phenylalanine precursor. Using L-Phenylalanine yields the
-configuration. -
Bridgehead Nitrogen (N4): While formally a stereocenter, the bridgehead nitrogen undergoes rapid pyramidal inversion in solution. However, in the fused bicyclic system, the cis-fused conformer is thermodynamically favored, locking the lone pair orientation relative to the bridgehead hydrogen (H8a).
Diastereomeric Relationships
The relative stereochemistry between the C3-benzyl group and the C8a-bridgehead hydrogen defines the molecule's topology.
-
(3S, 8aS)-Isomer: Derived from L-Phe and L-Pro. This is the most common bioactive diastereomer.
-
Conformational Locking: The fused 5,6-ring system predominantly adopts a cis-fused geometry. The piperazine ring typically exists in a chair conformation, while the pyrrolidine ring adopts an envelope pucker. The benzyl side chain at C3 prefers an equatorial orientation to minimize 1,3-diaxial interactions with the bridgehead system.
Synthetic Pathways and Stereocontrol
The most robust route to enantiopure 3-benzyloctahydropyrrolo[1,2-a]pyrazine is the "Chiral Pool" approach , utilizing natural amino acids to pre-install stereocenters. This method avoids the need for difficult chiral resolutions at late stages.
The Diketopiperazine (DKP) Route
The synthesis proceeds via the formation of a cyclic dipeptide (diketopiperazine), followed by global reduction.
-
Coupling:
-protected L-Proline is coupled with L-Phenylalanine methyl ester. -
Cyclization: Deprotection triggers spontaneous intramolecular cyclization to form cyclo(L-Phe-L-Pro) (a 2,5-diketopiperazine).
-
Reduction: The DKP is reduced using Lithium Aluminum Hydride (LiAlH
) to yield the target diamine.
Visualization of Synthetic Workflow
The following diagram illustrates the transformation from amino acid precursors to the final bicyclic amine.
Figure 1: Stereoselective synthesis of (3S, 8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine via the diketopiperazine route.
Conformational Analysis and Spectroscopic Validation[1][2]
Validating the stereochemistry of the reduced product is critical, as epimerization can occur during the DKP formation or reduction if conditions are too harsh.
NMR Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for assigning the relative stereochemistry of the bridgehead and substituent.
| Interaction | Observation in (3S, 8aS) Isomer | Structural Implication |
| H8a | Strong NOE (if cis-relationship) | Indicates 1,3-diaxial-like proximity (folded). |
| H8a | Medium NOE | Confirms cis-fusion of the rings. |
| H3 | Strong NOE | Confirms attachment and local environment. |
Conformational Equilibrium
The piperazine ring undergoes chair-chair interconversion, but the fusion to the pyrrolidine ring biases the equilibrium.
-
Major Conformer: The bridgehead H8a and the lone pair of N4 are typically cis.
-
N-Inversion: The nitrogen at position 4 (bridgehead) is pyramidal. Its inversion is slower than in acyclic amines due to ring strain but is fast on the NMR timescale at room temperature, often requiring low-temperature NMR for resolution.
Figure 2: Conformational preference of the bicyclic core. The cis-fused geometry is dominant.
Experimental Protocol: Reduction of Cyclo(L-Phe-L-Pro)
This protocol describes the reduction of the diketopiperazine intermediate. This step is safety-critical due to the use of Lithium Aluminum Hydride (LiAlH
Safety Note: LiAlH
Reagents and Equipment
-
Substrate: Cyclo(L-Phe-L-Pro) (dried in vacuo).
-
Reductant: LiAlH
(2.5 M solution in THF or pellets). -
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Quenching Agents: Water, 15% NaOH solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Solubilization: Charge the flask with Cyclo(L-Phe-L-Pro) (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool to 0°C.
-
Addition: Cautiously add LiAlH
(4.0 equiv) dropwise (if solution) or portion-wise (if solid) over 20 minutes. Expect gas evolution. -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 12–16 hours. The solution should turn grey/cloudy.
-
Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Workup: Warm to room temperature and stir for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amine.
-
Purification: Purify via flash column chromatography (DCM/MeOH/NH
OH) or recrystallization (depending on purity) to obtain (3S, 8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine .
Medicinal Chemistry Applications
The 3-benzyloctahydropyrrolo[1,2-a]pyrazine scaffold is a validated pharmacophore in several therapeutic areas:
-
GPCR Ligands: The rigid bicyclic structure mimics the
-turn of peptides, making it an excellent scaffold for somatostatin mimetics and oxytocin antagonists. -
Kinase Inhibitors: Derivatives have shown efficacy in targeting mTOR and PI3K pathways by positioning the benzyl group into hydrophobic pockets of the ATP-binding site.
-
Antimicrobial Agents: Structurally related diketopiperazines isolated from marine bacteria (e.g., Bacillus tequilensis) exhibit activity against multi-drug resistant Staphylococcus aureus (MRSA).[2]
References
-
PubChem. 3-Benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione (Compound Summary). National Library of Medicine. Available at: [Link]
-
Kiran, G. S., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.[2] RSC Advances, 8, 17837-17846.[2] Available at: [Link]
-
Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021.[3] Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][4] Available at: [Link][5]
-
NIST WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. Standard Reference Data. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione [synhet.com]
